An In-depth Technical Guide to Methyl Violet 2B(1+): Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Methyl Violet 2B(1+): Chemical Structure, Properties, and Applications
This guide provides a comprehensive technical overview of Methyl Violet 2B(1+), a cationic triphenylmethane dye. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of the molecule, its synthesis, mechanisms of action in key applications, and relevant safety protocols. The information is presented to not only inform but also to provide practical insights into its use in a laboratory setting.
Molecular Structure and Identification
Methyl Violet 2B is a primary component of the dye mixture known as Methyl Violet, which encompasses various N-methylated pararosanilins.[1][2] Specifically, Methyl Violet 2B is predominantly composed of the tetramethyl derivative.[2][3] The cationic form, Methyl Violet 2B(1+), is an iminium ion that represents the dye's active colored state in most applications.[4]
The core structure is a triarylmethane scaffold where a central carbon atom is bonded to three aminophenyl rings. This extensive system of conjugated pi bonds is the chromophore responsible for the dye's intense violet color.
Chemical Identifiers
Accurate identification is critical for reproducibility in research. Key identifiers for Methyl Violet 2B are provided below.
| Identifier | Value | Source |
| IUPAC Name | 4,4′-((4-Iminocyclohexa-2,5-dien-1-ylidene)methylene)bis(N,N-dimethylaniline) | [1] |
| Cationic IUPAC Name | [4-[(4-aminophenyl)-[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium | [4] |
| CAS Number | 8004-87-3 | [5] |
| C.I. Number | 42535 | [6] |
| Synonyms | Basic Violet 1, Gentian Violet | [2][5] |
| Molecular Formula (Cation) | C₂₃H₂₆N₃⁺ | [4] |
| Molecular Formula (Chloride Salt) | C₂₃H₂₆ClN₃ | [7] |
Structural Representation
The chemical structure of the Methyl Violet 2B cation facilitates its function. The delocalized positive charge across the conjugated system is key to its interaction with anionic substrates, such as nucleic acids and bacterial cell wall components.
Caption: pH-dependent color transitions of Methyl Violet 2B.
Synthesis and Manufacturing
Methyl Violet 2B is a synthetic dye produced through the oxidation of N,N-dimethylaniline. [3]Historically, this process required the presence of a phenolic compound like phenol or cresol, which often left the final product with a strong, undesirable odor. [8] Modern advancements have led to improved, odorless synthesis methods. One such process involves the emulsification of N,N-dimethylaniline in a copper salt solution, followed by oxidation. This avoids the need for phenolic bodies, resulting in a purer, odorless product suitable for high-sensitivity applications. [8]
Applications in Research and Development
Methyl Violet 2B(1+) is a versatile tool in the laboratory, with its primary applications centered on its properties as a potent biological stain.
Histological and Cytological Staining
In histology, the dye is used to provide contrast to otherwise transparent tissue sections, allowing for the visualization of cellular structures under a microscope. [5][9]Its cationic nature drives its binding to anionic components within the cell, such as the phosphate backbone of DNA in the nucleus and RNA in ribosomes, staining them a deep violet-blue.
Microbiology: The Gram Stain
Perhaps the most critical application of Methyl Violet (often in the form of Crystal Violet, the hexamethyl derivative, but functionally similar) is as the primary stain in the Gram staining protocol. This differential stain is a cornerstone of bacteriological classification.
Mechanism of Action:
-
Primary Staining: Methyl Violet 2B(1+) readily penetrates the cell walls of both Gram-positive and Gram-negative bacteria, binding to negatively charged components and staining the cells purple.
-
Mordant Application: Gram's iodine is added, forming a large, insoluble Crystal Violet-Iodine (CV-I) complex within the cytoplasm.
-
Decolorization: This is the key differential step.
-
Gram-positive bacteria: Possess a thick peptidoglycan cell wall. The decolorizing agent (e.g., ethanol or acetone) dehydrates this layer, shrinking the pores and trapping the large CV-I complex inside. The cells remain purple.
-
Gram-negative bacteria: Have a thin peptidoglycan layer and an outer lipopolysaccharide membrane. The decolorizer dissolves this outer membrane and easily washes the CV-I complex from the thin peptidoglycan layer. The cells become colorless.
-
-
Counterstaining: A secondary stain, typically safranin, is applied to color the now-decolorized Gram-negative bacteria pink or red, providing a clear contrast.
This protocol is a self-validating system; the inclusion of known Gram-positive and Gram-negative controls on the same slide confirms the validity of the staining run.
-
Smear Preparation: Prepare a thin smear of the bacterial sample on a clean glass slide. Air dry and then heat-fix by passing it through a flame 2-3 times.
-
Primary Stain: Flood the slide with Methyl Violet solution and let it stand for 1 minute. Gently rinse with water.
-
Mordant: Flood the slide with Gram's iodine solution and let it stand for 1 minute. Gently rinse with water.
-
Decolorization: Rinse the slide with a decolorizing agent (e.g., 95% ethanol) at a 45-degree angle until the runoff is clear (typically 10-20 seconds). This step is critical and time-dependent. Immediately rinse with water to stop the decolorization process.
-
Counterstain: Flood the slide with safranin solution and let it stand for 1 minute. Gently rinse with water.
-
Drying and Visualization: Blot the slide dry with bibulous paper and examine under a microscope, typically using an oil immersion lens.
Caption: Workflow of the Gram staining differential procedure.
Other Applications
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Amyloid Staining: As a metachromatic dye, it can be used for staining amyloid deposits, which will appear purple against a blue tissue background. [9]- Antimicrobial Properties: Methyl Violet has known antimicrobial properties and has been used in antiseptic formulations. [5]- Analytical Chemistry: Beyond its use as a simple pH indicator, it can be quantified using electrochemical methods like polarography and voltammetry for environmental monitoring. [10][11]
Toxicology and Safety
Methyl Violet 2B is classified as a hazardous substance and must be handled with appropriate care.
-
Acute Toxicity: It is harmful if swallowed, with an oral LD50 in rats of 413 mg/kg. [12]Ingestion can cause irritation of the mouth and throat, nausea, and vomiting. [12]- Eye Irritation: The dye is a severe eye irritant and can cause serious, and potentially permanent, damage to the cornea and conjunctiva. [13][14]- Skin and Respiratory Irritation: It is irritating to the skin and respiratory system. [14]Prolonged contact may cause dermatitis. - Carcinogenicity and Mutagenicity: There is limited evidence suggesting it may have carcinogenic and mutagenic effects. [14] Handling Precautions:
-
Always use with adequate ventilation and personal protective equipment (PPE), including chemical splash goggles, gloves, and a lab coat. [13][12]- Avoid creating dust.
-
Wash hands thoroughly after handling. [13]- In case of accidental exposure, follow the first aid measures outlined in the material safety data sheet (MSDS). [12]
Conclusion
Methyl Violet 2B(1+) is a foundational chemical tool with a rich history and a broad range of applications, particularly in the biological sciences. Its properties as a cationic dye, driven by its triarylmethane structure, allow for its use as a potent histological stain, a critical component in bacterial differentiation, and a sensitive pH indicator. A thorough understanding of its chemical structure, physicochemical properties, and safety requirements is essential for its effective and safe use in research and development, ensuring both the integrity of experimental results and the protection of laboratory personnel.
References
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Macsen Labs. (n.d.). Methyl Violet 2B (Basic Violet 1) | 8004-87-3. Retrieved from [Link]
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Wikipedia. (n.d.). Methyl violet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14345209, Methyl violet 2B(1+). Retrieved from [Link]
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Biognost. (2018). METHYL VIOLET 2B, C.I. 42535. Retrieved from [Link]
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Bareket, L., et al. (2015). Determination of Methyl Violet 2B Using Polarographic and Voltammetric Methods at Mercury Electrodes. ResearchGate. Retrieved from [Link]
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Bareket, L., et al. (2015). Determination of Methyl Violet 2B using Polarographic and Voltammetric Methods at Mercury Electrodes. Taylor & Francis Online. Retrieved from [Link]
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Wikipedia. (n.d.). Methyl violet 2B. Retrieved from [Link]
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Grokipedia. (n.d.). Methyl violet 2B. Retrieved from [Link]
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StainsFile. (n.d.). Methyl Violet 2B, 6B. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of (A) methyl violet and (B) methyl violet after decolorization. Retrieved from [Link]
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MFA Cameo. (2022). Methyl violet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62321, N,N,N',N'-Tetramethylpararosaniline. Retrieved from [Link]
- Savio, M. W. (1957). U.S. Patent No. 2,816,900. Washington, DC: U.S. Patent and Trademark Office.
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